N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide
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Overview
Description
N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide is an organic compound characterized by its bromophenyl and methoxybenzamide functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenyl ethylamine and 2-methoxybenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The process involves the formation of an amide bond through nucleophilic acyl substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper control of reaction parameters such as temperature, pressure, and solvent choice.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodobenzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a chemical synthesis, biological assay, or therapeutic use.
Comparison with Similar Compounds
N-[1-(4-Chlorophenyl)ethyl]-2-methoxy-benzamide
N-[1-(4-Methylphenyl)ethyl]-2-methoxy-benzamide
N-[1-(4-Nitrophenyl)ethyl]-2-methoxy-benzamide
Uniqueness: N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, methyl, or nitro analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(12-7-9-13(17)10-8-12)18-16(19)14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCLHJHAVFYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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